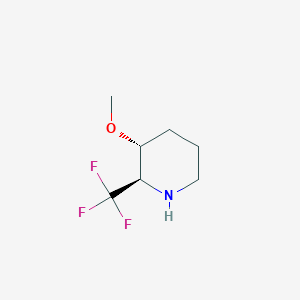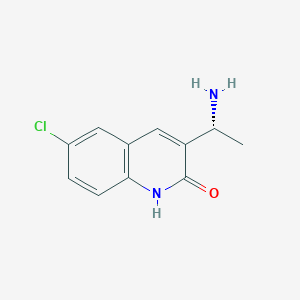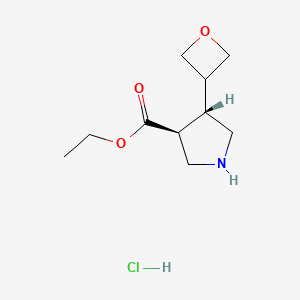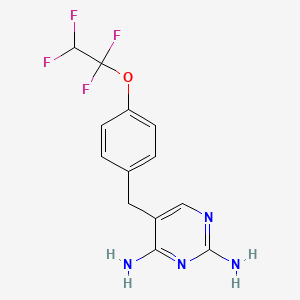
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the cyclopropanation of a methoxyphenyl derivative, followed by the introduction of the piperazinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Studied for its potential as a therapeutic agent, particularly in the modulation of enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This inhibition can lead to changes in gene expression and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine.
Piperazinyl derivatives: Compounds containing a piperazine ring with various substituents.
Uniqueness
(2-(2-Methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone stands out due to its unique combination of a methoxyphenyl ring, cyclopropyl group, and piperazinyl methanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[2-(2-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-5-3-2-4-11(14)12-10-13(12)15(18)17-8-6-16-7-9-17/h2-5,12-13,16H,6-10H2,1H3 |
InChI Key |
GHTGTRWTBIXSFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC2C(=O)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


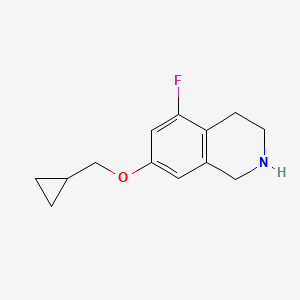
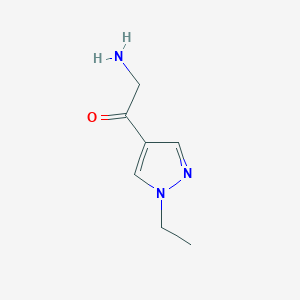
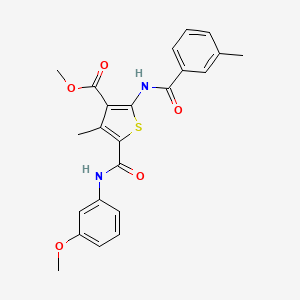
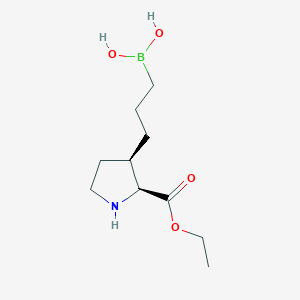
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)

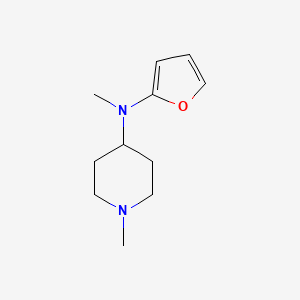
![3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropanenitrile](/img/structure/B12988883.png)
![(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine hydrochloride](/img/structure/B12988890.png)
